molecular formula C11H12Cl3NO3S B14391503 2-Chloro-N-(2,5-dichlorobenzene-1-sulfonyl)-N-propylacetamide CAS No. 88522-29-6

2-Chloro-N-(2,5-dichlorobenzene-1-sulfonyl)-N-propylacetamide

Katalognummer: B14391503
CAS-Nummer: 88522-29-6
Molekulargewicht: 344.6 g/mol
InChI-Schlüssel: VSJYUSPZTZEOFP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Chloro-N-(2,5-dichlorobenzene-1-sulfonyl)-N-propylacetamide is a synthetic organic compound characterized by its unique chemical structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(2,5-dichlorobenzene-1-sulfonyl)-N-propylacetamide typically involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with N-propylacetamide in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as purification and crystallization to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-N-(2,5-dichlorobenzene-1-sulfonyl)-N-propylacetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Hydrolysis: The amide bond can be hydrolyzed in the presence of acids or bases.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate.

    Oxidation: Oxidizing agents like potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield different sulfonamide derivatives.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Studied for its potential biological activity.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of specialty chemicals.

Wirkmechanismus

The mechanism of action of 2-Chloro-N-(2,5-dichlorobenzene-1-sulfonyl)-N-propylacetamide involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed effects. Detailed studies are required to elucidate the exact pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Chloro-N-(2,4-dichlorobenzene-1-sulfonyl)-N-propylacetamide
  • 2-Chloro-N-(2,5-dichlorobenzene-1-sulfonyl)-N-ethylacetamide

Uniqueness

2-Chloro-N-(2,5-dichlorobenzene-1-sulfonyl)-N-propylacetamide is unique due to its specific substitution pattern and the presence of both chloro and sulfonyl groups, which confer distinct chemical and physical properties.

Eigenschaften

CAS-Nummer

88522-29-6

Molekularformel

C11H12Cl3NO3S

Molekulargewicht

344.6 g/mol

IUPAC-Name

2-chloro-N-(2,5-dichlorophenyl)sulfonyl-N-propylacetamide

InChI

InChI=1S/C11H12Cl3NO3S/c1-2-5-15(11(16)7-12)19(17,18)10-6-8(13)3-4-9(10)14/h3-4,6H,2,5,7H2,1H3

InChI-Schlüssel

VSJYUSPZTZEOFP-UHFFFAOYSA-N

Kanonische SMILES

CCCN(C(=O)CCl)S(=O)(=O)C1=C(C=CC(=C1)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.